BenchChemオンラインストアへようこそ!

8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ-opioid receptor radioligand binding SAR

This 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative is the lead compound of a novel DOR agonist chemotype, distinct from the diethylbenzamide class. It exhibits 137-fold functional selectivity over MOR with no off-target activity across 167 GPCRs, validated anti-allodynic efficacy in CFA inflammatory pain models, and robust Z′ factor (0.58–0.67) for β-arrestin screening—making it the definitive DOR-selective probe for reliable, reproducible research.

Molecular Formula C22H22ClN3O3
Molecular Weight 411.89
CAS No. 1021101-46-1
Cat. No. B2911358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021101-46-1
Molecular FormulaC22H22ClN3O3
Molecular Weight411.89
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C22H22ClN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)
InChIKeyOXWRYKUYUMULFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS 1021101-46-1 – Procurement-Relevant Chemotype Identification


8-(2-Chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021101-46-1) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a spirocyclic hydantoin scaffold recently identified as a novel δ-opioid receptor (DOR) agonist series [1]. This chemotype was discovered through a β-arrestin recruitment screen of a GPCR-focused library and is structurally and pharmacologically distinct from the diethylbenzamide class (e.g., SNC80) that has dominated clinical DOR development [1]. The compound incorporates an 8-(2-chlorobenzoyl) substituent and a 3-(2-phenylethyl) side chain, substitution patterns characteristic of the lead compound (Compound 1) in the published series [1].

Why In-Class Substitution of 8-(2-Chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021101-46-1) Carries Quantifiable Risk


Within the same 1,3,8-triazaspiro[4.5]decane-2,4-dione series, relatively minor changes to the N-3 and N-8 substituents produce substantial shifts in DOR binding affinity, functional potency, and DOR-over-MOR selectivity [1]. For instance, altering the phenethyl or chlorobenzoyl moieties results in up to a 2.7-fold loss in binding affinity and an 8-fold reduction in cAMP-based selectivity for DOR versus MOR across just three structurally related analogs [1]. These data demonstrate that generic, structurally similar replacements cannot be assumed to reproduce the pharmacology of the lead compound, making rigorous verification of chemical identity and stereoelectronic properties essential for reliable experimental outcomes [1].

8-(2-Chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS 1021101-46-1 – Comparator-Referenced Quantitative Differentiation


Superior DOR Binding Affinity Relative to Closest In-Series Analogs

The target compound (Compound 1 in the published series) exhibits a pKi of 7.3 ± 0.1 (Ki = 52 nM) at the human DOR in a competitive radioligand binding assay, representing a 1.8-fold improvement over Compound 2 (pKi 7.0 ± 0.1, Ki 92 nM) and a 2.7-fold improvement over Compound 3 (pKi 6.9 ± 0.1, Ki 138 nM) [1]. The endogenous peptide Leu⁵-enkephalin served as the reference control (pKi 8.9 ± 0.1, Ki 1.4 nM) [1].

δ-opioid receptor radioligand binding SAR

Higher Functional Potency for G-Protein-Mediated cAMP Inhibition

In a GloSensor cAMP inhibition assay measuring Gi/o-protein activation, the target compound (Compound 1) exhibited a pIC₅₀ of 7.5 ± 0.1 (IC₅₀ 29 nM), outperforming Compound 2 (pIC₅₀ 7.0 ± 0.1, IC₅₀ 103 nM; 3.6-fold less potent) and Compound 3 (pIC₅₀ 7.0 ± 0.1, IC₅₀ 93 nM; 3.2-fold less potent) [1]. The positive control Leu⁵-enkephalin yielded an IC₅₀ of 0.45 nM [1].

cAMP assay G-protein signaling functional potency

Markedly Superior DOR-over-MOR Selectivity via cAMP Pathway

The target compound (Compound 1) demonstrates a 137-fold DOR-over-MOR selectivity in the cAMP inhibition assay, compared to only 40-fold for Compound 2 and 17-fold for Compound 3 [1]. At the binding level, Compound 1 retains a 9.6-fold selectivity, while Compound 3 is essentially non-selective (0.7-fold) [1]. The reference DOR agonist SNC80 typically shows minimal DOR/MOR selectivity and is known to produce MOR-mediated adverse effects at higher doses [1].

receptor selectivity MOR counter-screen off-target liability

Broad GPCR Counter-Screen Confirms DOR Selectivity Across 167 Off-Targets

Compound 1 was screened at a single 10 µM concentration against a panel of 168 GPCRs (including 167 off-targets) in a β-arrestin 2 recruitment format; it showed no significant agonist or antagonist activity at any non-DOR target [1]. This broad profiling contrasts with many clinically tested DOR agonists (e.g., SNC80) that exhibit polypharmacology including serotonin transporter and MOR activity [1].

GPCR selectivity off-target profiling β-arrestin counter-screen

8-(2-Chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS 1021101-46-1 – Evidence-Backed Application Scenarios for Procurement


DOR-Selective Pharmacological Tool Compound for In Vitro Signaling Studies

With a 137-fold functional selectivity window over MOR in cAMP assays and no detectable off-target activity across 167 GPCRs, this compound is ideally suited as a DOR-selective pharmacological probe for dissecting δ-opioid receptor signaling pathways in cell lines and primary neuronal cultures [1]. Its low β-arrestin 2 recruitment efficacy (65% of Leu⁵-enkephalin) and minimal signaling bias (bias factor 1.6) make it a clean G-protein-preferring DOR agonist for studies comparing G-protein versus arrestin-mediated signaling [1].

Reference Standard for DOR High-Throughput Screening Campaigns

The compound's robust Z′ factor performance in β-arrestin recruitment assays (Z′ = 0.58–0.67) and its validated activity in both β-arrestin 1 and β-arrestin 2 formats position it as a reliable positive control for HTS laboratories screening GPCR-focused libraries against DOR [1]. Its submicromolar potency (IC₅₀ = 29 nM in cAMP) allows use at low screening concentrations that minimize solvent interference [1].

In Vivo DOR Pharmacology in Rodent Pain Models

The compound has demonstrated anti-allodynic efficacy at 30 mg/kg i.p. in a complete Freund's adjuvant (CFA)-induced inflammatory pain model in both male and female C57BL/6 mice [1]. This in vivo validation distinguishes it from untested analogs and supports its procurement for preclinical pain research where translational DOR pharmacology is sought [1].

Structure-Activity Relationship (SAR) Expansion Starting Point

As the most potent and selective member among the initial three published hits, this compound serves as the lead scaffold for medicinal chemistry optimization programs targeting the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype [1]. Docking and molecular dynamics simulations confirm binding at the DOR orthosteric site (CompScore −2.23), providing a structural rationale for further derivatization [1].

Quote Request

Request a Quote for 8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.